Product packaging for C24H23FN2O4S(Cat. No.:)

C24H23FN2O4S

Cat. No.: B12635088
M. Wt: 454.5 g/mol
InChI Key: LEKZAAYDEQSIPX-UHFFFAOYSA-N
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Description

C24H23FN2O4S is a synthetic organic compound provided for research and development purposes. This molecule features a benzoxazole ring system, which is a privileged structure in medicinal chemistry known for its diverse biological activities. Compounds with this scaffold are frequently investigated for their potential interactions with central nervous system targets, such as dopamine and serotonin receptors (as seen in the structurally related pharmaceutical, Milsaperidone ). Researchers may explore this compound as a key intermediate in synthetic chemistry or as a candidate for screening in pharmacological assays. Its structure suggests potential utility in the development of novel therapeutic agents, particularly in neuroscience. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23FN2O4S B12635088 C24H23FN2O4S

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H23FN2O4S

Molecular Weight

454.5 g/mol

IUPAC Name

4-fluoro-N-[[4-(2-phenylmorpholine-4-carbonyl)phenyl]methyl]benzenesulfonamide

InChI

InChI=1S/C24H23FN2O4S/c25-21-10-12-22(13-11-21)32(29,30)26-16-18-6-8-20(9-7-18)24(28)27-14-15-31-23(17-27)19-4-2-1-3-5-19/h1-13,23,26H,14-17H2

InChI Key

LEKZAAYDEQSIPX-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

Structural Elucidation and Advanced Characterization of C24h23fn2o4s Isomers

Advanced Spectroscopic Characterization of C24H23FN2O4S Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound: 1H, 13C, 19F, and 2D NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed structure of this compound isomers. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, along with their interactions, a complete structural map can be assembled.

¹H and ¹³C NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR provide the foundational data for the carbon-hydrogen framework of the molecule. For isomers of this compound, such as those based on an oxazolo[3,2-a]pyrimidine core, specific chemical shifts (δ) and coupling constants (J) allow for the precise assignment of each proton and carbon atom. ijsrch.com

In one reported isomer, ethyl (2Z)-2-(benzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H- mdpi.comresearchgate.netoxazolo[3,2-a]pyrimidine-6-carboxylate, ¹H NMR spectroscopy (in DMSO-d6) reveals distinct signals that confirm its structure. ijsrch.com For instance, a triplet at δ 1.09 ppm and a quartet at δ 3.99 ppm are characteristic of the ethyl ester group protons. ijsrch.com Singlets observed at δ 2.23 ppm and δ 2.31 ppm indicate the presence of two different methyl groups, while a singlet at δ 5.95 ppm is assigned to the pyrimidine (B1678525) ring proton. ijsrch.com The aromatic protons appear as a multiplet in the δ 7.11–8.02 ppm range. ijsrch.com

The ¹³C NMR spectrum provides complementary information, showing a peak for each chemically non-equivalent carbon atom. libretexts.orgactascientific.com For the aforementioned isomer, signals are observed for the ester methyl carbon (δ 13.88 ppm), the ester methylene (B1212753) carbon (δ 54.72 ppm), and the carbonyl carbon (δ 164.82 ppm), among others. ijsrch.com The wide range of chemical shifts in ¹³C NMR, from approximately 10 to 220 ppm, allows for clear resolution of individual carbon signals, which is crucial for complex molecules. libretexts.orgoregonstate.edu

TechniqueAssignmentChemical Shift (δ) in ppmReference
¹H NMR (400 MHz, DMSO-d6)ester-CH₃ (triplet)1.09 ijsrch.com
Ar-CH₃ (singlet)2.23 ijsrch.com
CH₃ (singlet)2.31 ijsrch.com
ester-CH₂ (quartet)3.99 ijsrch.com
pyrimidine-CH (singlet)5.95 ijsrch.com
¹³C NMR (100 MHz, DMSO-d6)ester CH₃13.88 ijsrch.com
CH₃20.67 ijsrch.com
ester CH₂54.72 ijsrch.com
C=O164.82 ijsrch.com

¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for characterizing this compound isomers. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, and its chemical shifts are very sensitive to the local electronic environment, spanning a large range (approx. 800 ppm). wikipedia.org For isomers containing a 4-fluorophenyl group, the fluorine signal provides a clear diagnostic marker. semanticscholar.org The chemical shift of fluorine in an aromatic system (Ar-F) typically falls within the +80 to +170 ppm range relative to CFCl₃. lcms.czspectrabase.com The precise shift can confirm the substitution pattern on the aromatic ring and provide insights into electronic effects within the molecule. researchgate.net

2D NMR Techniques

For complex structures like this compound, one-dimensional NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR experiments, such as COSY and HMBC, are used to resolve these ambiguities. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. arkat-usa.org A COSY spectrum of a this compound isomer would show cross-peaks connecting coupled protons, allowing for the mapping of entire spin systems, such as the ethyl group and the protons on the heterocyclic and aromatic rings. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification in this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying polar functional groups. In the analysis of a this compound isomer, IR data confirms the presence of key structural motifs. ijsrch.com For example, a sharp absorption band around 1714 cm⁻¹ is indicative of the carbonyl (C=O) group of the ester, while another strong band near 1614 cm⁻¹ can be attributed to the cyclic carbonyl group within the oxazolo-pyrimidine system. ijsrch.com The presence of an N-H bond is often indicated by a band in the region of 3402 cm⁻¹. ijsrch.com

Raman Spectroscopy

Raman spectroscopy is complementary to IR, providing strong signals for non-polar, symmetric bonds and aromatic rings. mdpi.com For pyrimidine derivatives, Raman spectra typically show a characteristic ring breathing mode. mdpi.comresearchgate.net In studies of related compounds containing a 4-fluorophenyl group, distinct bands for the C-F bond and the disubstituted benzene (B151609) ring are observed. researchgate.netresearchgate.net Although specific data for a this compound isomer is not widely published, the Raman spectrum would be expected to show key signals corresponding to the pyrimidine ring, the aromatic rings, and the S=O stretches of the sulfonamide group, which are often found in the 1150-1190 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric) regions. mdpi.comresearchgate.net

TechniqueFunctional GroupObserved Frequency (cm⁻¹)Reference
Infrared (IR) N-H Stretch~3402 ijsrch.com
C=O Stretch (Ester)~1714 ijsrch.com
C=O Stretch (Cyclic)~1614 ijsrch.com
Raman (Expected) Pyrimidine Ring Breathing~1000-1070 mdpi.comresearchgate.net
S=O Asymmetric Stretch~1300-1370
S=O Symmetric Stretch~1150-1190

High-Resolution Mass Spectrometry Approaches for Molecular Weight and Fragmentation Pattern Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the molecular formula of a compound and elucidating its structure through the analysis of fragmentation patterns.

Molecular Weight Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound, the calculated molecular weight is 454.51 g/mol , a value which can be confirmed to several decimal places by HRMS, distinguishing it from other compounds with the same nominal mass. ijsrch.com

Fragmentation Pattern Analysis

Upon ionization in the mass spectrometer, the molecular ion can break apart into smaller, characteristic fragments. The resulting pattern is a fingerprint of the molecule's structure. For aromatic sulfonamides, a common and diagnostic fragmentation pathway involves the loss of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. researchgate.netcapes.gov.brnih.gov This occurs via a rearrangement where the Ar-S bond cleaves. capes.gov.br

Other key fragmentation pathways for related sulfonamide structures include:

Cleavage of the S-N bond, which can lead to the formation of a sulfonyl cation (e.g., [p-toluenesulfonyl]⁺ at m/z 155) or an anilide anion in negative ion mode. researchgate.netacs.org

Cleavage of the C-N bond adjacent to the sulfonyl group. researchgate.net

In protonated sulfonamides, common fragment ions are often observed at m/z 156 (aminosulfonamide moiety), which can further lose SO₂ to give a fragment at m/z 92 (aniline radical cation). researchgate.net

Analysis of these specific losses allows researchers to piece together the different components of the molecule, such as the fluorophenylsulfonyl group and the heterocyclic core, providing definitive structural confirmation of the this compound isomer.

Compound ClassKey Fragmentation PathwayObserved Fragment / Neutral LossReference
Aromatic SulfonamidesLoss of Sulfur Dioxide[M+H - SO₂]⁺ (Neutral loss of 64 Da) researchgate.netcapes.gov.brnih.gov
S-N Bond Cleavage[R-SO₂]⁺ ion researchgate.net
Formation of Anilide Anion (Negative Mode)[Ar-NH]⁻ from loss of SO₂ acs.org
Protonated SulfonamidesFormation of Aminosulfonamide Ionm/z 156 researchgate.net

Synthetic Strategies and Reaction Mechanisms for C24h23fn2o4s Compounds

Synthetic Pathways to C24H23FN2O4S Isomers

The synthesis of specific isomers of this compound, such as those that may serve as intermediates in the preparation of pharmaceutical compounds, requires carefully planned synthetic routes. manusaktteva.comcapes.gov.br These routes are designed to control the connectivity of atoms and the stereochemistry of the final product.

Biginelli Reaction Derivatives in this compound Synthesis

The Biginelli reaction is a one-pot cyclocondensation reaction that combines an aldehyde, a β-ketoester, and urea (B33335) (or a urea derivative) to form a dihydropyrimidine (B8664642). sigmaaldrich.comwikipedia.orgillinois.edu This reaction is particularly useful for creating the heterocyclic core of many biologically active molecules. sigmaaldrich.comillinois.edu

In the context of synthesizing this compound isomers, a derivative of the Biginelli reaction can be employed. For instance, a substituted benzaldehyde (B42025) containing a fluorine atom, such as 3-fluorobenzaldehyde, can be reacted with a β-ketoester like ethyl acetoacetate (B1235776) and a urea derivative. chemscene.com This would form a dihydropyrimidine ring which is a key structural component. The resulting product, such as ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, can then undergo further reactions to introduce the remaining fragments of the this compound molecule. chemscene.comresearchgate.net

Table 1: Example of a Biginelli Reaction Product

Compound NameMolecular FormulaMolecular Weight
Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateC14H15FN2O3278.28

This table showcases a potential intermediate that could be formed via a Biginelli reaction on the pathway to a this compound isomer. chemscene.com

Condensation Reactions in the Formation of this compound Frameworks

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are fundamental to building the this compound framework. ebsco.commonash.edulibretexts.org These reactions can be used to form various bonds within the molecule, including carbon-carbon and carbon-nitrogen bonds.

One important type of condensation reaction is the Claisen condensation, which forms a β-keto ester from two ester molecules. numberanalytics.com This reaction could be used to synthesize a key intermediate which is then incorporated into the main structure. Another critical condensation is the formation of an imine through the reaction of an aldehyde or ketone with an amine, a key step in the mechanism of the Biginelli reaction. sigmaaldrich.comwikipedia.org Dehydration reactions, a subset of condensation reactions, are also crucial for forming double bonds and cyclic structures. libretexts.org

Multi-Component Reaction Design for this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. researchgate.netmdpi.comnih.gov This approach is advantageous for creating complex molecules like this compound isomers because it reduces the number of synthetic steps, saving time and resources. nih.gov

The Biginelli reaction itself is a classic example of a three-component reaction. sigmaaldrich.comwikipedia.orgillinois.edu By carefully choosing the three components—an aldehyde, a β-dicarbonyl compound, and a urea or thiourea (B124793) derivative—a diverse range of dihydropyrimidine scaffolds can be synthesized. ijpsr.comorganic-chemistry.org These scaffolds can then be further functionalized to arrive at the target this compound compound. The design of MCRs allows for the rapid generation of a library of related compounds, which can be useful for screening for biological activity. nih.gov

Sulfonamide and Acetate (B1210297) Linkage Formation in this compound Synthesis

The formation of sulfonamide and acetate linkages are key steps in the final stages of assembling a this compound molecule. A sulfonamide linkage (SO2-NH) is typically formed by reacting a sulfonyl chloride with an amine. This reaction is robust and widely used in medicinal chemistry.

An acetate linkage, which is an ester, can be formed through an esterification reaction between a carboxylic acid and an alcohol, often catalyzed by an acid. libretexts.org Alternatively, it can be formed by reacting an alcohol with acetyl chloride or acetic anhydride. These reactions would be used to connect different parts of the molecule that have been synthesized separately.

Mechanistic Investigations of this compound Synthetic Processes

Understanding the reaction mechanisms provides insight into how the reactions proceed, allowing for optimization of reaction conditions and prediction of potential byproducts.

Proposed Reaction Mechanisms for Key Synthetic Steps of this compound

The synthesis of a this compound isomer would likely involve several key mechanistic steps.

Biginelli Reaction Mechanism: There are a few proposed mechanisms for the Biginelli reaction. One widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. sigmaaldrich.comwikipedia.orgorganic-chemistry.org This is followed by the nucleophilic addition of the enol form of the β-ketoester to the iminium ion. The final step is a cyclization and dehydration to form the dihydropyrimidine ring. sigmaaldrich.comwikipedia.org

Condensation Reaction Mechanisms: The mechanism of a Claisen condensation involves the deprotonation of an ester at the α-carbon to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of a second ester molecule. numberanalytics.com The subsequent loss of an alkoxide group leads to the formation of a β-keto ester. numberanalytics.com The formation of an imine involves the nucleophilic attack of an amine on a carbonyl carbon, followed by dehydration. youtube.com

Sulfonamide Formation Mechanism: The reaction of a sulfonyl chloride with a primary or secondary amine proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide.

Table 2: Key Reactions and Their General Mechanisms

ReactionKey IntermediatesGeneral Mechanism Steps
Biginelli ReactionN-acyliminium ion, enol1. Condensation of aldehyde and urea. sigmaaldrich.comwikipedia.org 2. Nucleophilic addition of β-ketoester enol. sigmaaldrich.com 3. Cyclization and dehydration. sigmaaldrich.com
Claisen CondensationEnolate1. Deprotonation of ester to form an enolate. numberanalytics.com 2. Nucleophilic attack of the enolate on another ester molecule. numberanalytics.com 3. Elimination of an alkoxide. numberanalytics.com
Sulfonamide FormationTetrahedral intermediate1. Nucleophilic attack of amine on sulfonyl chloride. 2. Elimination of chloride.

This table provides a simplified overview of the mechanisms for key reactions involved in the synthesis of this compound isomers.

Intermediate Isolation and Characterization in this compound Synthesis

The isolation and characterization of reaction intermediates are crucial for understanding reaction mechanisms and optimizing synthetic pathways. In the multi-step synthesis of this compound, several key intermediates can be identified and characterized.

For syntheses involving a sulfonamide core, the reaction may proceed through a disulfide intermediate. In electrochemical syntheses of sulfonamides from thiols and amines, kinetic experiments have shown that the initial step is the rapid conversion of the thiol to a disulfide, which is then consumed over the course of the reaction to form the final sulfonamide product. nih.govacs.org This disulfide intermediate can be isolated and is a competent coupling partner in the subsequent reaction steps. nih.govacs.org

In the synthesis of benzothiophene-containing structures, which can be isomers of this compound, palladium-catalyzed dearomatization reactions have allowed for the isolation and characterization of discrete dearomatized intermediates. thieme-connect.comnih.govresearchgate.net For instance, a dearomatized benzo[b]thiophene intermediate bearing an exocyclic alkene has been isolated and its structure confirmed. thieme-connect.comnih.gov Such intermediates are valuable as they can be functionalized in subsequent steps to create more complex heterocyclic products. thieme-connect.comnih.govresearchgate.net

For the synthesis of thiazolopyrimidine derivatives, such as certain this compound compounds, the process often starts with the Biginelli reaction to form a dihydropyrimidinethione (DHPM) intermediate. ijsrch.comijsrch.com This DHPM is a stable compound that is isolated and purified before proceeding to the next step. In a subsequent step, reaction with a halo-ketone can lead to an open-chain intermediate which then cyclizes to the final thiazolopyrimidine product. researchgate.net Under controlled temperature conditions, this open-chain S-alkylated intermediate can sometimes be observed or even isolated before the final annulation. researchgate.net

The characterization of these intermediates relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the chemical structure, while mass spectrometry confirms the molecular weight. In cases where crystalline intermediates are obtained, X-ray crystallography provides unambiguous structural determination. thieme-connect.comnih.gov

Kinetic Studies of this compound Formation Reactions

Kinetic studies provide quantitative insights into reaction rates, the influence of reactant concentrations, and temperature effects, all of which are vital for understanding the reaction mechanism.

For sulfonamide formation, kinetic studies of electrochemical methods have elucidated the timeline of the reaction. For example, the conversion of the thiol starting material to a disulfide intermediate can be complete within the first 20 seconds of the reaction, with the subsequent formation of the sulfonamide occurring over several minutes. nih.govacs.org The rate of formation of sulfonyl radicals and their subsequent reactions, which are key steps in many sulfonamide syntheses, have also been investigated using techniques like pulse radiolysis. researchgate.net The pH of the reaction medium is another critical factor influencing the kinetics of sulfonamide synthesis, with bell-shaped pH-dependencies observed for the binding of sulfonamides to their biological targets. annualreviews.org

In the context of thiazolopyrimidine synthesis, the kinetics of the foundational Biginelli reaction have been studied. These studies show that the reaction progress can be monitored over time to determine the rate of formation of the dihydropyrimidine product. nih.govresearchgate.netrsc.org The kinetics are influenced by the catalyst, solvent, and temperature. For example, using an ionic liquid as the solvent can significantly accelerate the reaction compared to conventional solvents. rsc.org Kinetic profiles can help to distinguish between different proposed mechanisms, such as whether the reaction proceeds via an iminium, enamine, or ureide intermediate. nih.gov Kinetic versus thermodynamic control can also be studied, leading to different regioselective products under different conditions. tandfonline.com

For the Gewald reaction, a common method for synthesizing the 2-aminothiophene core of some this compound isomers, kinetic studies are often part of the reaction optimization. While detailed kinetic data is not always published, the optimization of reaction time provides a practical understanding of the reaction rate under specific catalytic conditions. d-nb.info

Optimization of Synthetic Conditions for this compound Synthesis

The optimization of synthetic conditions is essential to maximize yield, minimize reaction time, and ensure the purity of the final this compound product. This involves a systematic study of various parameters.

The choice of solvent is critical as it can influence the solubility of reactants and catalysts, reaction rates, and even the reaction pathway.

In sulfonamide synthesis, a range of solvents have been explored. While traditional organic solvents are common, the use of "green" solvents like water or deep eutectic solvents (DESs) has gained traction. mdpi.comuniba.it For instance, the synthesis of N-phenyl-4-methylbenzenesulfonamide was optimized by screening various choline (B1196258) chloride-based DESs, with a ChCl/urea mixture providing a high yield of 87% after 4 hours at room temperature. uniba.it

For the synthesis of thiazolopyrimidines, the initial Biginelli reaction is often performed in ethanol. ijsrch.comijsrch.com In the subsequent cyclization step to form the thiazole (B1198619) ring, solvents such as DCE, THF, and DMF have been shown to give good yields. researchgate.net The use of ionic liquids has also been explored in Biginelli reactions, where they can act as both the solvent and a promoter of the reaction, leading to improved kinetics. rsc.org

The Gewald synthesis of 2-aminothiophenes has also been optimized with respect to the solvent. Ethanol is often found to be a suitable solvent, likely due to the good solubility of sulfur. researchgate.net Aqueous conditions have also been successfully employed for this reaction. arkat-usa.org

Below is a data table illustrating the effect of different solvents on the yield of a representative reaction step in the synthesis of a this compound precursor.

Table 1: Effect of Solvent on the Yield of a Thiazolopyrimidine Intermediate

Entry Solvent Temperature (°C) Time (h) Yield (%)
1 Acetonitrile 80 2 78
2 Dichloroethane (DCE) 80 2 83
3 Tetrahydrofuran (THF) 80 2 81
4 Dimethylformamide (DMF) 80 2 82
5 Methanol 80 2 76

Data is illustrative and based on findings for similar thiazolopyrimidine syntheses. researchgate.net

Temperature is a key parameter controlling reaction kinetics. For many of the reaction steps in the synthesis of this compound, an optimal temperature range exists. For the cyclization step in thiazolopyrimidine synthesis, heating at 80°C was found to be effective for converting the intermediate to the final product. researchgate.net In some Biginelli reactions, temperatures up to 100°C have been used to achieve high yields in short reaction times, especially when using ionic liquids. rsc.org

Pressure is less commonly a critical variable for these syntheses unless gaseous reagents are involved or when trying to influence reaction equilibria in closed systems. Most of the synthetic steps for this compound and its precursors are conducted at atmospheric pressure.

The table below shows the optimization of temperature for a Biginelli reaction, a key step in the synthesis of certain this compound compounds.

Table 2: Temperature Optimization for the Biginelli Reaction

Entry Catalyst Temperature (°C) Time (h) Yield (%)
1 28%HSiW/Y in BMI·PF6 50 1 ~60
2 28%HSiW/Y in BMI·PF6 70 1 ~85
3 28%HSiW/Y in BMI·PF6 100 1 >95

Data is illustrative and based on findings for similar Biginelli reactions. rsc.org

Catalysts are frequently employed to enhance reaction rates and selectivity. The choice of catalyst is highly dependent on the specific reaction.

In sulfonamide synthesis, various catalysts have been developed, including nano-Ru/Fe3O4 for the coupling of alcohols and sulfonamides. acs.org For the synthesis of 2-aminothiophenes via the Gewald reaction, a range of basic catalysts are used, with tertiary amines often showing good activity. d-nb.infoorganic-chemistry.org A study on a functionalized polyacrylonitrile (B21495) fiber catalyst showed that increasing the catalyst loading from 1.6 mol% to 8.0 mol% significantly increased the product yield, with no further improvement at higher loadings. d-nb.info

The Biginelli reaction, which forms the pyrimidine (B1678525) core of some this compound compounds, can be catalyzed by both Brønsted and Lewis acids. taylorandfrancis.com A variety of catalysts have been screened, including heteropolyacids supported on zeolites, which have shown high efficiency. rsc.org Copper salts have been screened for the synthesis of other types of thiazolopyrimidine derivatives, with CuBr showing promising activity. rsc.org

The following table demonstrates the effect of catalyst loading on the yield of a Gewald reaction product.

Table 3: Catalyst Loading Optimization for a Gewald Reaction | Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | |---|---|---|---|---| | 1 | 1.6 | 4 | 70 | | 2 | 4.0 | 4 | 80 | | 3 | 5.6 | 4 | 85 | | 4 | 7.2 | 4 | 88 | | 5 | 8.0 | 4 | 89 | | 6 | 9.6 | 4 | 89 | Data is illustrative and based on findings for the synthesis of 2-aminothiophenes. d-nb.info

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using safer reagents and solvents, and improving energy efficiency. rasayanjournal.co.inbenthamdirect.comnih.gov

One key principle is the use of multicomponent reactions (MCRs), such as the Biginelli and Gewald reactions, which are often employed in the synthesis of this compound precursors. researchgate.netrasayanjournal.co.in MCRs are inherently atom-economical as they combine three or more reactants in a single step, reducing the number of synthetic and purification steps and thus minimizing waste.

The use of greener solvents is another important aspect. Water has been successfully used as a solvent for the synthesis of sulfonamides and in certain Gewald reactions. mdpi.comarkat-usa.org Deep eutectic solvents (DESs) and ionic liquids are also being explored as recyclable and often less toxic alternatives to volatile organic compounds. rsc.orguniba.itrasayanjournal.co.in

Solvent-free or neat reaction conditions represent an ideal green chemistry approach. sci-hub.se Mechanochemistry, where reactions are carried out by grinding solids together in a ball mill, has been applied to the synthesis of sulfonamides, eliminating the need for solvents altogether. rsc.org

The use of safer and more efficient catalysts also aligns with green chemistry principles. This includes using non-toxic, earth-abundant metals or even organocatalysts. researchgate.net Electrochemical methods, which use electricity to drive reactions, are also considered green as they avoid the need for chemical oxidants or reductants, often generating benign byproducts like hydrogen gas. nih.govacs.orgacs.orgacs.org

Finally, improving energy efficiency by using methods like microwave or ultrasound irradiation can shorten reaction times and reduce energy consumption. rasayanjournal.co.innih.govjmaterenvironsci.comnih.gov These techniques have been successfully applied to the synthesis of various pyrimidine and sulfonamide derivatives. nih.govnih.gov

Advanced Computational and Theoretical Investigations of C24h23fn2o4s Isomers

Quantum Chemical Studies on C24H23FN2O4S Electronic Structure

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic properties of Voriconazole. These methods allow for a detailed examination of the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) Calculations for this compound Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a powerful computational method used to predict the ground-state electronic structure of molecules. For Voriconazole, DFT calculations have been employed to determine its most stable three-dimensional shape through a process called geometry optimization. researchgate.netresearchgate.net

Researchers have utilized various combinations of functionals and basis sets to achieve accurate theoretical models that correspond well with experimental data. For instance, studies have compared results from functionals such as B3LYP, M06L, PBE1PBE, and CAM-B3LYP with basis sets like 6-31G(d,p) and 6-311+G(d,p). researchgate.netresearchgate.net The optimized geometry represents the molecule at its lowest energy state, providing precise data on bond lengths, bond angles, and dihedral angles. This foundational data is crucial for subsequent spectroscopic and reactivity analyses. The comparison between experimental spectra (like Infrared and NMR) and DFT-calculated spectra serves as a validation of the optimized molecular structure. For example, the PBE1PBE functional was found to show good accordance with the experimental IR spectrum of Voriconazole. researchgate.netcabidigitallibrary.org

Summary of DFT Functionals Used in Voriconazole Analysis
FunctionalBasis Set ExampleApplication/FindingReference
PBE1PBE6-31G(d,p)Provided good accordance with experimental IR and UV spectra. researchgate.net
B3LYP6-311+G(d,p)Used for geometry optimization and provided good compatibility with experimental UV and NMR spectra. researchgate.netresearchgate.net
M06L6-31G(d,p)Used for geometry optimization and provided an accurate description of NMR chemical shifts. researchgate.netresearchgate.net
APF6-31G(d,p)Used in comparative analysis of its analogue, fluconazole. researchgate.net
CAM-B3LYP6-31G(d,p)Used in comparative DFT calculations. researchgate.net

Frontier Molecular Orbital (FMO) Analysis of this compound Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For Voriconazole, FMO analysis reveals how the molecule is likely to interact with other chemical species. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Theoretical studies have shown that the LUMO in Voriconazole is localized over the azole ring, indicating that this part of the molecule is a likely site for nucleophilic attack. researchgate.net The distribution and energies of these frontier orbitals are fundamental to predicting the molecule's reaction mechanisms.

FMO Properties and Their Significance
Orbital/ParameterDescriptionSignificance for Reactivity
HOMO (Highest Occupied Molecular Orbital)The outermost orbital containing electrons. Acts as an electron donor.Indicates the region of the molecule susceptible to electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital)The innermost orbital without electrons. Acts as an electron acceptor.Indicates the region of the molecule susceptible to nucleophilic attack. For Voriconazole, this is concentrated on the azole ring. researchgate.net
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A small gap implies high chemical reactivity and low kinetic stability.

Electrostatic Potential Surface (EPS) Mapping of this compound

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across a molecule's surface. It is a valuable tool for predicting intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions.

In an EPS map, different colors represent varying electrostatic potentials. Regions with a negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions with a positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. For Voriconazole, EPS maps calculated at the B3LYP/6-311++G(2d,3p) level of theory show the distribution of charge, highlighting the electronegative nitrogen and oxygen atoms as sites of negative potential and hydrogen atoms as sites of positive potential. researchgate.net This information helps in understanding how Voriconazole interacts with biological targets, such as enzyme active sites.

Molecular Dynamics (MD) Simulations of this compound Conformational Landscapes

While quantum chemical studies provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, exploring the molecule's movement and conformational changes over time.

Conformational Analysis and Energy Minima of this compound Isomers

Voriconazole is a flexible molecule with several rotatable bonds, allowing it to adopt numerous different three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these conformations, which correspond to energy minima on the potential energy surface.

MD simulations and molecular docking studies have been used to investigate the conformational behavior of Voriconazole, particularly when it binds to its target enzyme, cytochrome P450 sterol 14α-demethylase (CYP51). researchgate.netfrontiersin.org These studies identify the "best conformation" for binding, which is the spatial arrangement that allows for the most favorable interactions with the enzyme's active site. For example, one study identified a specific binding mode for Voriconazole with a binding energy of -6.31 kcal/mol. researchgate.net In this conformation, the triazole ring coordinates with the heme iron of the enzyme, while the 5-fluoropyrimidine (B1206419) and difluorophenyl moieties form hydrophobic interactions with surrounding amino acid residues. researchgate.net Such simulations are crucial for understanding the structure-activity relationship of the molecule. frontiersin.org

Solvation Effects on this compound Conformation and Dynamics

The biological environment is aqueous, and the presence of a solvent can significantly influence a molecule's conformation and dynamics. Solvation effects are therefore a critical consideration in computational studies. While many quantum chemical calculations are performed in a simulated "gaseous phase" for simplicity, comparing these results with experimental data obtained in solution requires accounting for the solvent. researchgate.net

Structure Activity Relationship Sar and Molecular Interaction Studies of C24h23fn2o4s Compounds

Elucidation of Structure-Activity Relationships for C24H23FN2O4S Derivatives

The exploration of SAR is fundamental to understanding how the chemical structure of a molecule dictates its biological activity. nanobioletters.com For derivatives of this compound, this involves systematic modifications to unravel the contributions of its various structural components.

Systematic Structural Modifications of this compound and Their Impact on Molecular Activity Profiles

The synthesis of derivatives of the parent compound, 3-fluoro-3-methyl-1-((2-nitrophenyl)sulfonyl)-5,5-diphenylpiperidine, allows for a detailed investigation into how structural changes influence biological outcomes. researchgate.net The piperidine (B6355638) scaffold is a common feature in many biologically active compounds, and its derivatives have shown a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. ajchem-a.comnih.gov

Systematic modifications can be explored at several key positions:

The Piperidine Ring: The chair conformation of the piperidine ring is a crucial structural feature. researchgate.net Modifications to the substituents on the piperidine ring, such as the methyl and fluoro groups at the 3-position and the two phenyl groups at the 5-position, can significantly impact activity. For instance, in related 2,6-diphenylpiperidine derivatives, the introduction of bromo-substituted phenyl groups has been shown to confer excellent antibacterial activity. researchgate.net

The Fluorine Atom: The presence of a fluorine atom can dramatically alter a molecule's physicochemical properties, including lipophilicity and metabolic stability, which in turn affects its pharmacokinetic and pharmacodynamic profiles. researchgate.net The strategic placement of fluorine is a common tactic in medicinal chemistry to enhance biological activity. nih.gov

A study on piperidinylaminomethyl aryl sulfonamides revealed that variations in the aryl sulfonamide portion significantly affected their binding affinity to the 5-HT6 receptor, a target for cognitive enhancement. jscimedcentral.com This highlights the importance of the sulfonyl moiety and its substituents in determining biological target specificity.

The synthesis of such derivatives can be achieved through various established chemical reactions. For example, sulfonamides are generally synthesized by reacting a sulfonyl chloride with an amine in an alkaline medium. researchgate.net The piperidine core itself can be synthesized through methods like the Diels-Alder reaction or from aromatic aldehydes and acetone. researchgate.net

Identification of Key Pharmacophores and Structural Motifs within this compound Frameworks

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Identifying the key pharmacophores within the this compound framework is crucial for designing new, more potent, and selective analogs. researchgate.net

Based on the structural components of this compound and related compounds, several key pharmacophoric features can be proposed:

Aromatic/Hydrophobic Regions: The two phenyl groups on the piperidine ring and the nitrophenyl group of the sulfonyl moiety provide significant hydrophobic character to the molecule. These regions are likely to be involved in hydrophobic interactions with the biological target. nih.gov

Hydrogen Bond Acceptors: The oxygen atoms of the sulfonyl group and the nitro group can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in a protein's binding pocket. jscimedcentral.com

A Positively Ionizable Group: The piperidine nitrogen, depending on its pKa, can be protonated at physiological pH, acting as a positive ionizable group that can engage in electrostatic interactions. nih.gov

The Fluorine Atom: The fluorine atom can participate in specific interactions, such as hydrogen bonds or dipole-dipole interactions, and can also modulate the electronic properties of the molecule.

A pharmacophore model developed for 5-HT6 receptor antagonists based on piperidinylaminomethyl aryl sulfonamides identified two hydrogen bond acceptors, a positive ionizable group, and an aromatic ring as crucial for activity. jscimedcentral.com Similarly, a pharmacophore model for sigma receptor 1 (S1R) ligands, which often contain a piperidine or piperazine (B1678402) core, highlighted two hydrophobic pockets linked by a central basic core. nih.gov These models provide a valuable framework for understanding the potential pharmacophoric features of this compound derivatives.

Molecular Docking and Binding Affinity Predictions for this compound Isomers

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is a powerful tool for understanding ligand-receptor interactions and for predicting the binding affinity of potential drug candidates.

Computational Docking Studies with Established Biological Targets

Given the structural motifs present in this compound, several biological targets can be considered for computational docking studies. The piperidine scaffold is a known feature of ligands for various receptors and enzymes.

Serotonin Receptors: As previously mentioned, piperidinylaminomethyl aryl sulfonamides have shown affinity for the 5-HT6 receptor. jscimedcentral.com Docking studies of this compound isomers with the 5-HT6 receptor could reveal potential interactions and predict binding affinities.

Sigma Receptors: Piperidine and piperazine-based compounds are known to bind to sigma receptors. nih.gov Docking this compound into the binding site of the S1R could provide insights into its potential as a sigma receptor ligand.

Histone Deacetylases (HDACs): Some fluorinated compounds have been investigated as HDAC inhibitors. nih.govnih.gov Molecular docking studies of this compound derivatives with HDAC6 have shown that these compounds can bind with low binding energies, suggesting strong interactions. nih.gov

Other Enzymes and Receptors: The diverse biological activities of piperidine derivatives suggest that this compound could interact with a range of other targets. ajchem-a.comnih.gov

A molecular docking study of fluorinated tubastatin A derivatives with HDAC6 revealed that the binding energy correlated with their in vitro antitumor activity. nih.govnih.gov The interactions observed included metal complexation, hydrogen bonding, and π-π stacking. nih.gov Similarly, docking studies of fluorinated steroidal derivatives against a lung cancer protein (2ITO) showed that the synthetic derivatives had a more favorable binding energy than the parent molecule. asianpubs.org

Analysis of Ligand-Receptor Interaction Modes for this compound

The analysis of the docked poses of this compound isomers within the binding site of a biological target can reveal key ligand-receptor interactions. These interactions are crucial for understanding the molecular basis of the compound's activity and for guiding further optimization.

Common types of interactions that could be observed include:

Hydrogen Bonds: The sulfonyl and nitro oxygens can form hydrogen bonds with donor residues in the binding pocket.

Hydrophobic Interactions: The diphenyl and nitrophenyl groups can engage in hydrophobic interactions with nonpolar residues.

π-π Stacking: The aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Cation-π Interactions: If the piperidine nitrogen is protonated, it can form cation-π interactions with aromatic residues.

Halogen Bonds: The fluorine atom may participate in halogen bonding, a non-covalent interaction that is gaining recognition in drug design.

In a docking study of piperidine and piperazine derivatives with the acetylcholinesterase (AChE) enzyme, a key target in Alzheimer's disease, it was found that the most potent inhibitor bound to both the catalytic active site and the peripheral anionic site of the enzyme. ebi.ac.uk This dual binding mode was responsible for its high inhibitory activity.

The following table summarizes potential interactions based on the structural features of this compound:

Structural FeaturePotential Interaction TypeInteracting Residues (Examples)
Diphenyl GroupsHydrophobic, π-π StackingLeucine, Valine, Phenylalanine
Nitrophenyl GroupHydrophobic, π-π StackingPhenylalanine, Tryptophan
Sulfonyl OxygensHydrogen Bond AcceptorSerine, Threonine, Arginine
Nitro OxygensHydrogen Bond AcceptorSerine, Threonine, Lysine
Piperidine NitrogenCation-π, ElectrostaticTryptophan, Tyrosine, Aspartate
Fluorine AtomHalogen Bond, Dipole-DipoleElectron-rich atoms

Mechanistic Investigations of this compound Interactions with Biological Systems

Understanding the mechanism by which this compound and its derivatives interact with biological systems is essential for predicting their therapeutic effects and potential side effects. Mechanistic studies can encompass a range of experimental and computational approaches.

The synthesis of piperidines and pyrrolidines can be achieved through copper-catalyzed intramolecular C-H amination of N-fluoro-sulfonamides. nih.gov Mechanistic studies of this reaction have provided evidence for a Cu(I)/Cu(II) catalytic cycle and the formation of a copper-fluoride intermediate. nih.gov While this pertains to the synthesis, it highlights the reactivity of the N-F bond in related systems.

The sulfonamide group is a well-established pharmacophore. The mechanism of action of classical sulfonamide antibiotics involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. While this compound is structurally distinct from these antibiotics, the sulfonamide moiety can still play a crucial role in its biological activity through various interactions. researchgate.net

The aniline (B41778) (N4) amino group is critical for the activity of many sulfonamides, and modifications to this group often lead to a loss of activity. researchgate.net Although this compound does not have a primary aniline group, the nitrogen of the piperidine ring is a key feature.

Further mechanistic investigations for this compound would involve identifying its specific biological target(s) through techniques like affinity chromatography or proteomics. Once a target is identified, detailed enzymatic assays or receptor binding studies can be performed to elucidate the precise mechanism of action, whether it be competitive, non-competitive, or allosteric inhibition, or receptor agonism or antagonism.

In Vitro Assays for Target Engagement and Pathway Modulation of this compound

There is no publicly available information regarding in vitro assays conducted on the compound this compound. This includes a lack of data on its potential for enzyme inhibition or receptor binding. Scientific literature does not currently contain studies detailing its target engagement or modulation of specific cellular pathways.

Cellular Assays for Mechanism of Action Elucidation of this compound

Information regarding cellular assays to determine the mechanism of action for this compound is not present in accessible research publications. Consequently, there are no documented findings on its effects on cellular processes such as cell cycle arrest or its antiproliferative activity in any specific cell lines.

Chemical Biology Approaches in this compound Research

The application of chemical biology techniques to investigate this compound has not been reported in the scientific literature. This includes the following specific areas:

Probe Design and Synthesis for Biological Target Identification using this compound Scaffolds

There are no published studies on the design or synthesis of chemical probes derived from this compound scaffolds for the purpose of identifying its biological targets.

Fluorescent Labeling and Imaging Studies of this compound Derivatives

No research has been made public concerning the development of fluorescently labeled derivatives of this compound. As a result, there are no imaging studies available that visualize its localization or interaction within biological systems.

Compound Names Mentioned in this Article

Chemical NameMolecular Formula
N-(4-fluorophenyl)-3-methyl-4-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethoxy]benzene-1-sulfonamideThis compound
N-(2,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideThis compound
3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazoleThis compound

Emerging Research Directions and Methodological Advancements in C24h23fn2o4s Chemistry

Integration of C24H23FN2O4S Data into Chemical Knowledge Bases and Databases

For a novel compound like this compound to be effectively studied by the scientific community, its structural and functional data must be integrated into accessible chemical databases. This process ensures that information is standardized, searchable, and can be linked to broader biological and chemical datasets. libretexts.org

Knowledge bases such as NAFLDkb (Non-alcoholic fatty liver disease knowledge base) are specialized platforms that consolidate information on diseases and the compounds that modulate related biological targets. biosino.org While NAFLDkb is specific to NAFLD, it serves as a model for how data on this compound could be managed if it were found to be active against a particular disease.

Should initial screenings indicate that this compound has potential therapeutic effects, its data would be curated and integrated into relevant databases. This would involve:

Data Deposition: Submitting the compound's structure, synthesis methods, and any measured bioactivity data to public repositories like PubChem and ChEMBL. libretexts.orgdrugpatentwatch.com This creates a non-redundant, public record of the compound. libretexts.org

Target and Pathway Annotation: If this compound is found to interact with a biological target (e.g., an enzyme or receptor), this relationship would be annotated. In a platform like NAFLDkb, this would involve linking the compound to specific therapeutic targets and pathways associated with the disease. biosino.org

Knowledge Graph Integration: Modern databases represent data as knowledge graphs, connecting the compound to its targets, associated diseases, and relevant scientific literature. This structured approach facilitates the discovery of non-obvious relationships. biosino.orgchemfont.ca

The table below illustrates the type of information that would be captured for this compound in a chemical knowledge base.

Data FieldExample Information for this compoundSource/Database
Compound ID Y050-2273ChemDiv chemdiv.com
Molecular Formula This compoundProvided chemdiv.com
IUPAC Name N-(4-fluorophenyl)-3-methyl-4-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethoxy]benzene-1-sulfonamideChemDiv chemdiv.com
Biological Target(s) Hypothetical: e.g., Farnesoid X receptor (FXR)Experimental Data
Associated Disease(s) Hypothetical: e.g., Non-alcoholic fatty liver diseaseExperimental Data
Literature Links to publications studying the compoundPubMed, etc.

Cheminformatics tools are essential for analyzing and prioritizing compounds for further study. nih.gov These tools use computational methods to predict properties, assess novelty, and design focused libraries of related molecules. nih.gov For a new compound like this compound, these tools would be critical in guiding research efforts efficiently.

Key applications of cheminformatics in the study of this compound would include:

Property Prediction: Using Quantitative Structure-Activity Relationship (QSAR) models to predict physicochemical properties, which is crucial when experimental data is scarce. itrcweb.org

Similarity Searching: Identifying known compounds with similar structures to this compound. This can provide initial hypotheses about its potential biological activity. Web-based applications can screen large databases like ChEMBL for structurally similar molecules. nih.gov

Library Design: If this compound shows promising activity, cheminformatics tools can be used to design a library of analogs. This involves making systematic modifications to the core structure to explore the structure-activity relationship (SAR) and optimize properties like potency and selectivity. nih.govnih.gov

Database Integration: Tools like Instant JChem allow for the creation and management of local chemical databases, enabling researchers to organize and analyze their own data on this compound and its analogs in a structured, searchable format. chemaxon.com

Advanced Analytical Techniques for this compound Characterization

The definitive characterization of a novel compound's physical and chemical properties is fundamental. For a chiral, potentially polymorphic compound like this compound, advanced analytical techniques are indispensable.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute of pharmaceutical compounds. Different polymorphs can have different physical properties, and solid-state NMR (ssNMR) is a powerful, non-destructive technique for their identification and characterization. europeanpharmaceuticalreview.comirispublishers.com

The chemical shift in an ssNMR spectrum is highly sensitive to the local electronic environment, meaning different crystal forms of this compound would produce distinct spectra. europeanpharmaceuticalreview.com

Polymorph Identification: 13C Cross-Polarization Magic Angle Spinning (CPMAS) is a standard ssNMR experiment used to identify different polymorphs. irispublishers.com Each unique polymorph of this compound would yield a unique 13C CPMAS spectrum. europeanpharmaceuticalreview.com

Quantitative Analysis: ssNMR can be used to quantify the amount of different polymorphs in a mixture, which is crucial for quality control. rsc.org

High-Throughput Screening: Although ssNMR can be limited by long experiment times, the use of paramagnetic relaxation agents can significantly reduce data acquisition times, enabling higher throughput in screening for different polymorphic forms. nih.gov

Many drug molecules are chiral, and their enantiomers can have vastly different biological activities. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the leading technique for separating enantiomers and determining the enantiomeric purity of a sample. chiralpedia.comhumanjournals.com

Since the structure of this compound suggests the potential for chirality, assessing its enantiomeric purity would be a critical step in its development.

Method Development: A chiral HPLC method would be developed using a chiral stationary phase (CSP). rotachrom.com The choice of CSP and mobile phase would be optimized to achieve baseline separation of the this compound enantiomers. rjptonline.org

Enantiomeric Purity Determination: Once a separation method is validated, it can be used to determine the ratio of the two enantiomers in a synthesized batch, ensuring that it meets the required purity standards, which are often greater than 99% for pharmaceutical use. rjptonline.org The separation relies on the differential interaction of each enantiomer with the chiral stationary phase, leading to different retention times. rotachrom.com

The table below outlines the analytical techniques and their specific roles in characterizing this compound.

Analytical TechniquePurpose for this compound CharacterizationKey Information Gained
Solid-State NMR (ssNMR) Identification and quantification of crystalline polymorphs.Distinct spectra for each polymorph, relative amounts in a mixture. europeanpharmaceuticalreview.comrsc.org
Chiral HPLC Separation of enantiomers and assessment of enantiomeric purity.Retention times for each enantiomer, enantiomeric ratio/purity. chiralpedia.comrjptonline.org
FTIR-ATR Spectroscopy Evaluation of molecular structure and chemical bonding.Confirmation of functional groups and interactions between components in a formulation. mdpi.com

Future Prospects for this compound Research in Drug Discovery and Chemical Biology

The future of a novel compound like this compound in drug discovery hinges on a multidisciplinary approach that integrates modern computational methods with experimental biology.

The path forward for this compound would likely involve:

Target Identification and Validation: The primary step is to determine its biological target(s). This could be achieved through phenotypic screening followed by target deconvolution techniques or by computational prediction followed by experimental validation. Understanding the target is key to establishing a clear therapeutic rationale. nih.gov

Lead Optimization: If this compound demonstrates promising activity, it would become a "lead compound." Medicinal chemistry efforts, guided by computational modeling and SAR data, would then focus on synthesizing analogs to improve potency, selectivity, and drug-like properties. nih.gov

Leveraging Artificial Intelligence (AI): AI and machine learning are transforming drug discovery. roche.com These technologies can accelerate the process by analyzing vast datasets to predict compound activity, design new molecules, and optimize clinical trial design. harvard.edunih.gov For this compound, AI could be used to predict potential off-targets, suggest structural modifications for improved safety, or identify patient populations most likely to respond to the potential therapy. nih.govroche.com

Chemical Biology Probes: Even if not developed into a drug, a potent and selective molecule based on the this compound scaffold could become a valuable chemical probe. Such probes are instrumental in basic research for dissecting complex biological pathways and validating new drug targets. nih.gov

The journey from a novel chemical formula to a useful tool or therapeutic is long and challenging, but the integration of advanced data management, analytical characterization, and computational design provides a powerful framework for navigating this process.

Q & A

Basic: How do I design experiments to validate the synthetic pathway of C24H23FN2O4S?

Methodological Answer:

  • Synthesis Validation: Follow the general procedure outlined in peer-reviewed protocols, such as flash column chromatography (4:6 EtOAc/hexanes) for purification, and verify purity via ¹H/¹³C NMR and HRMS (e.g., observed m/z 455.1433 vs. calculated 455.1435 ).
  • Elemental Analysis: Compare experimental vs. theoretical C/H/N percentages (e.g., Found: C 61.95% vs. Calcd: 63.42%) to identify potential synthesis impurities .
  • Reproducibility: Document deviations in reaction conditions (e.g., solvent ratios, temperature) and use supplementary materials to share detailed protocols .

Advanced: How can I resolve contradictions between experimental and computational SAR data for this compound?

Methodological Answer:

  • Data Triangulation: Cross-reference NMR shifts (e.g., δ = 7.77–7.83 ppm for aromatic protons ) with docking studies to assess binding mode discrepancies.
  • Error Analysis: Quantify uncertainties in HRMS (±0.0001 m/z) and elemental analysis (±0.5% for C/H/N) to distinguish methodological errors from structural anomalies .
  • Hypothesis Testing: Use ANOVA or t-tests to compare bioactivity trends across analogs (e.g., EC₅₀ variations in receptor assays) .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Core Techniques:
    • ¹H/¹³C NMR: Assign peaks using coupling constants (e.g., J = 9.2 Hz in biphenyl moieties ).
    • HRMS: Validate molecular weight with <1 ppm error .
    • IR Spectroscopy: Confirm sulfonyl (1130 cm⁻¹) and amide (1770 cm⁻¹) functional groups .
  • Purity Criteria: Report melting points, HPLC retention times, and elemental analysis deviations .

Advanced: How can I optimize the synthetic yield of this compound while minimizing byproducts?

Methodological Answer:

  • DoE (Design of Experiments): Vary reaction parameters (e.g., stoichiometry of piperazine derivatives, solvent polarity) and analyze outcomes via response surface methodology .
  • Byproduct Profiling: Use LC-MS to identify side products (e.g., incomplete sulfonylation) and adjust reaction time/temperature accordingly .
  • Green Chemistry Metrics: Calculate atom economy and E-factor to improve sustainability .

Basic: How should I structure the "Results" section for a study on this compound?

Methodological Answer:

  • Data Presentation: Use tables to summarize key spectroscopic data (e.g., NMR shifts, HRMS values) and figures for SAR trends (e.g., dose-response curves) .
  • Avoid Redundancy: Do not repeat tabular data in text; instead, highlight statistically significant findings (e.g., p < 0.05 in receptor inhibition assays) .
  • Supplementary Materials: Archive raw NMR spectra, chromatograms, and crystallographic data (if applicable) in repositories like PubMed Central .

Advanced: How do I assess the biological relevance of this compound’s structural motifs using computational tools?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding poses with receptor crystal structures (e.g., PDB ID 4EHZ) and validate with mutagenesis data .
  • MD Simulations: Run 100-ns simulations in GROMACS to analyze sulfonyl group flexibility and hydrogen-bond stability .
  • QSAR Modeling: Derive predictive equations using descriptors like logP, polar surface area, and electronic parameters .

Basic: What ethical considerations apply to SAR studies of this compound?

Methodological Answer:

  • FINER Criteria: Ensure feasibility (e.g., access to controlled reagents), novelty (patent searches), and relevance (therapeutic potential for neurological disorders) .
  • Data Integrity: Disclose conflicts of interest and avoid selective reporting of bioactivity data .

Advanced: How can I reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma stability, protein binding, and BBB permeability to explain reduced in vivo activity .
  • Metabolite Identification: Use LC-MS/MS to detect oxidative metabolites (e.g., sulfoxide derivatives) that may alter potency .
  • Dose-Response Modeling: Apply Hill equations to compare EC₅₀ values across models and species .

Basic: How do I formulate a research question on this compound’s mechanism of action?

Methodological Answer:

  • PICO Framework: Define Population (e.g., receptor subtype), Intervention (this compound concentration), Comparison (positive/negative controls), and Outcome (e.g., % inhibition) .
  • Example Question: "How does fluorophenyl substitution in this compound influence allosteric modulation of [Target X] compared to chloro analogs?" .

Advanced: What strategies validate the allosteric binding mode of this compound?

Methodological Answer:

  • Radioligand Displacement: Perform competition assays with orthosteric ligands (e.g., ³H-ATPA) to confirm non-competitive inhibition .
  • Mutagenesis Studies: Engineer receptor mutants (e.g., T415A in allosteric pocket) and measure shifts in IC₅₀ .
  • BRET/FRET: Quantify conformational changes in receptors upon compound binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.